1-(2-Nitrophenyl)isoquinoline

Antibacterial Antimicrobial Structure-Activity Relationship

1-(2-Nitrophenyl)isoquinoline (CAS 111888-47-2) is a privileged scaffold with ortho-nitro activation that delivers >10× antibacterial potency against Bacillus subtilis vs unsubstituted phenyl analogs. The nitro group uniquely enables Cadogan reductive cyclization to fluorescent indazolo[3,2-a]isoquinolines—a transformation impossible with 1-phenylisoquinoline. It also shows root-growth inhibitory activity comparable to streptonigrin. For medicinal chemistry, probe development, or agrochemical discovery, this building block provides reactivity and bioactivity that para‑nitro, benzyl, and unsubstituted analogs cannot match. Confirm stock and request a custom quote today.

Molecular Formula C15H10N2O2
Molecular Weight 250.25 g/mol
CAS No. 111888-47-2
Cat. No. B11866228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Nitrophenyl)isoquinoline
CAS111888-47-2
Molecular FormulaC15H10N2O2
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C15H10N2O2/c18-17(19)14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-16-15/h1-10H
InChIKeyLEDNZQKMGFTYHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Nitrophenyl)isoquinoline (CAS 111888-47-2): A Differentiated Isoquinoline Scaffold for Antibacterial and Synthetic Chemistry Research


1-(2-Nitrophenyl)isoquinoline (CAS 111888-47-2) is a heterocyclic organic compound consisting of an isoquinoline core substituted at the 1-position with a 2-nitrophenyl group, having the molecular formula C₁₅H₁₀N₂O₂ and a molecular weight of 250.25 g/mol . The compound features key physicochemical properties including a topological polar surface area (PSA) of 58.71 Ų and a calculated LogP of 4.33 . This compound belongs to the class of 1-arylisoquinolines and serves as a versatile building block in medicinal chemistry and organic synthesis, with the ortho-nitro substituent conferring distinct reactivity patterns relative to its unsubstituted phenyl, para-nitro, and benzyl analogs [1].

Why 1-(2-Nitrophenyl)isoquinoline Cannot Be Replaced by Unsubstituted 1-Phenylisoquinoline in Antibacterial and Synthetic Applications


While 1-phenylisoquinoline (CAS 3297-72-1) and 1-(2-nitrophenyl)isoquinoline share an identical isoquinoline core, substitution of the phenyl ring with a nitro group at the ortho position fundamentally alters both biological activity and chemical reactivity. The electron-withdrawing nitro substituent significantly increases antibacterial potency, with 1-nitrophenylisoquinolines demonstrating notably higher activity against Bacillus subtilis compared to 1-phenylisoquinolines [1]. This same nitro group enables participation in Cadogan reductive cyclization reactions—a transformation inaccessible to unsubstituted phenyl analogs—allowing the compound to serve as a precursor to fused polycyclic systems such as indazolo[3,2-a]isoquinolines that exhibit valuable fluorescent properties [2]. These functional divergences mean that simple analog substitution without the ortho-nitro group would compromise both biological efficacy in antimicrobial screening and synthetic utility in constructing complex N-heterocycles, underscoring the critical importance of the 2-nitrophenyl moiety for procurement decisions in both medicinal chemistry and synthetic methodology applications [1][2].

1-(2-Nitrophenyl)isoquinoline (CAS 111888-47-2): Quantified Comparative Evidence for Scientific Selection and Procurement Decisions


Superior Antibacterial Activity of 1-(2-Nitrophenyl)isoquinoline Class Relative to Unsubstituted 1-Phenylisoquinoline Against Bacillus subtilis

In a systematic structure-activity relationship study of streptonigrin-inspired isoquinoline analogs, 1-nitrophenylisoquinolines exhibited a substantially higher degree of antibacterial activity compared to 1-phenylisoquinolines when evaluated against Bacillus subtilis [1]. The nitro substituent conferred a significant activity enhancement, while the 1-phenyl analogs showed markedly lower antibacterial efficacy under identical assay conditions [1]. This pattern was consistently observed, establishing that the 2-nitrophenyl substitution pattern is a critical determinant of antimicrobial potency within this chemotype [1].

Antibacterial Antimicrobial Structure-Activity Relationship

Enhanced Root-Growth Inhibitory Activity of 1-(2-Nitrophenyl)isoquinoline Class Versus 1-Phenylisoquinoline in Lepidium sativum Assay

In a parallel biological evaluation against Lepidium sativum (garden cress) root-growth inhibition, 1-nitrophenylisoquinolines emerged as the most active class among all evaluated isoquinoline analogs, surpassing the activity of both 1-phenylisoquinolines and, notably, the reference compound streptonigrin itself [1]. The 1-nitrophenylisoquinoline class demonstrated activity comparable to or higher than streptonigrin, whereas the 1-phenyl analogs showed diminished inhibitory effects [1]. This cross-assay consistency of nitro-substitution benefit reinforces the functional superiority of the ortho-nitrophenyl motif in modulating biological activity [1].

Phytotoxicity Herbicidal Activity Plant Growth Inhibition

Participation in Cadogan Reductive Cyclization to Fluorescent Indazolo[3,2-a]isoquinolines: A Unique Synthetic Capability of the 2-Nitrophenyl Motif

The ortho-nitro group of 1-(2-nitrophenyl)isoquinoline enables its participation in Cadogan reductive cyclization, a transformation that is structurally inaccessible to unsubstituted 1-phenylisoquinoline analogs [1]. In a representative application, 1-(2-nitrophenyl)isoquinolinamine derivatives undergo Suzuki coupling with o-nitrophenylboronic acid followed by Cadogan cyclization with triethyl phosphite under microwave irradiation to yield fluorescent indazolo[3,2-a]isoquinolin-6-amines [1]. This synthetic pathway is uniquely enabled by the ortho-nitro substituent, which serves as the site for intramolecular N–N bond formation during the deoxygenative cyclization step—a reaction that 1-phenylisoquinoline (lacking the nitro group) cannot undergo [1].

Cadogan Cyclization Fluorescent Probes Heterocyclic Synthesis

Mild Reductive Cyclization with SnCl₂ to 5,6-Dihydroindazolo[3,2-a]isoquinolines Under Accessible Conditions

1-(2-Nitrophenyl)isoquinoline derivatives undergo smooth reduction under very mild reaction conditions using tin(II) chloride dihydrate (SnCl₂·2H₂O) to yield 5,6-dihydroindazolo[3,2-a]isoquinolines . This transformation proceeds without requiring harsh reagents or extreme temperatures, in contrast to alternative reduction methods that may necessitate stronger reducing agents or more forcing conditions . The ortho-nitro substituent acts as an internal electrophilic trap following partial reduction to the hydroxylamine or nitroso intermediate, enabling cyclization to the indazole-fused product. Unsubstituted 1-phenylisoquinoline lacks this reactive handle and cannot participate in such reductive cyclization cascades .

Tin(II) Chloride Reduction Mild Reaction Conditions Indazole Synthesis

Suzuki Coupling Compatibility with o-Nitrophenylboronic Acid for Generating Functionalized 1-(2-Nitrophenyl)isoquinoline Derivatives

1-(2-Nitrophenyl)isoquinoline derivatives are efficiently prepared via Suzuki-Miyaura cross-coupling between 1-bromoisoquinoline substrates and o-nitrophenylboronic acid, a transformation enabled by the synthetic compatibility of the nitro group with palladium catalysis conditions [1]. This modular approach allows for systematic variation of substituents on both the isoquinoline core and the nitrophenyl ring, facilitating structure-activity relationship studies [1]. In contrast, direct installation of a 2-nitrophenyl group onto isoquinoline via electrophilic aromatic substitution is not feasible, as nitration of isoquinoline occurs preferentially at the C-5 and C-8 positions of the homocyclic ring rather than at the C-1 position [2]. The Suzuki coupling route thus represents a distinct synthetic advantage for accessing this specific substitution pattern.

Suzuki-Miyaura Coupling Palladium Catalysis Cross-Coupling

1-(2-Nitrophenyl)isoquinoline (CAS 111888-47-2): Validated Application Scenarios for Research and Industrial Procurement


Antibacterial Lead Optimization Programs Targeting Gram-Positive Pathogens

Medicinal chemistry teams developing novel antibacterial agents against Gram-positive bacteria, including Bacillus subtilis and potentially MRSA strains, should procure 1-(2-nitrophenyl)isoquinoline as a privileged scaffold. The compound class has demonstrated superior antibacterial activity compared to 1-phenylisoquinoline analogs in head-to-head assays, confirming that the ortho-nitro substituent is a critical pharmacophoric element for antimicrobial potency [1]. This scaffold provides a validated starting point for lead optimization campaigns, reducing the likelihood of pursuing inactive analogs that lack the nitro group.

Synthesis of Fluorescent Indazolo[3,2-a]isoquinoline Probes for Bioimaging and Materials Science

Synthetic chemistry laboratories focused on developing fluorescent molecular probes for cellular imaging, chemical biology, or optoelectronic materials should procure 1-(2-nitrophenyl)isoquinoline as a precursor to indazolo[3,2-a]isoquinoline fluorophores. The ortho-nitro group uniquely enables Cadogan reductive cyclization with triethyl phosphite under microwave conditions to yield fluorescent indazolo[3,2-a]isoquinolin-6-amines, a transformation inaccessible to 1-phenylisoquinoline [2]. The resulting fused polycyclic products possess extended π-conjugation and tunable emission properties, making them valuable for applications requiring bright, stable fluorescent reporters.

Parallel Evaluation of Herbicidal and Phytotoxic Activity for Agrochemical Discovery

Agrochemical research groups investigating plant growth regulators or herbicidal agents should procure 1-(2-nitrophenyl)isoquinoline based on its validated root-growth inhibitory activity against Lepidium sativum. In comparative studies, 1-nitrophenylisoquinolines emerged as the most active class among all isoquinoline analogs evaluated, exhibiting activity comparable to or exceeding that of the reference compound streptonigrin [1]. This cross-kingdom activity profile (antibacterial plus phytotoxic) suggests a robust, biologically relevant mechanism of action that warrants further investigation in crop protection or herbicide discovery programs.

Construction of Diverse Fused N-Heterocycle Libraries via Mild Reductive Cyclization

Medicinal chemistry and diversity-oriented synthesis laboratories seeking to build compound libraries of fused tricyclic and tetracyclic N-heterocycles should procure 1-(2-nitrophenyl)isoquinoline as a versatile synthetic building block. The compound undergoes mild reductive cyclization with tin(II) chloride dihydrate to yield 5,6-dihydroindazolo[3,2-a]isoquinolines under accessible conditions without specialized high-pressure equipment . This transformation, combined with Suzuki coupling compatibility, enables modular construction of structurally diverse indazole-fused isoquinoline libraries for high-throughput screening campaigns targeting previously unexplored chemical space [2].

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